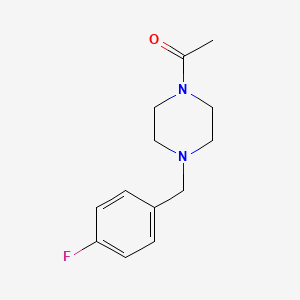![molecular formula C16H17NO5S B5868491 2-hydroxy-5-[(mesitylamino)sulfonyl]benzoic acid](/img/structure/B5868491.png)
2-hydroxy-5-[(mesitylamino)sulfonyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-5-[(mesitylamino)sulfonyl]benzoic acid, also known as mesitylsulfonate salicylic acid (MSSA), is a synthetic compound that has gained attention in recent years due to its potential applications in the field of medicinal chemistry. MSSA is a salicylic acid derivative that has a mesityl group attached to the amino group of the sulfonamide moiety. This modification enhances the solubility and stability of the compound, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of MSSA involves the inhibition of key enzymes and signaling pathways involved in cell proliferation, inflammation, and bacterial growth. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. MSSA has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Furthermore, the compound has been shown to inhibit the growth of bacteria by disrupting their cell membrane and inhibiting protein synthesis.
Biochemical and Physiological Effects
MSSA has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. The compound has also been shown to reduce oxidative stress and improve mitochondrial function, leading to an overall improvement in cellular health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MSSA in lab experiments is its high solubility and stability, which allows for easy handling and storage. Additionally, the compound has a well-defined chemical structure, allowing for accurate characterization and analysis. However, one limitation of using MSSA is its relatively low potency compared to other salicylic acid derivatives, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for research involving MSSA. One area of interest is the development of novel drug formulations and delivery methods to enhance the bioavailability and efficacy of the compound. Additionally, further studies are needed to elucidate the exact mechanism of action of MSSA and its potential applications in the treatment of various diseases. Finally, there is a need for more extensive preclinical and clinical studies to evaluate the safety and efficacy of MSSA in humans.
Métodos De Síntesis
MSSA can be synthesized through a multistep process involving the reaction of mesityl chloride with sodium sulfonate, followed by the reaction of the resulting 2-hydroxy-5-[(mesitylamino)sulfonyl]benzoic acidnic acid with salicylic acid. The final product is obtained through a crystallization process, yielding a white crystalline powder.
Aplicaciones Científicas De Investigación
MSSA has been extensively studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and bacterial infections. The compound has been shown to exhibit cytotoxic activity against cancer cells, with a mechanism of action involving the inhibition of cell proliferation and induction of apoptosis. MSSA has also been found to possess anti-inflammatory properties, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines. Additionally, the compound has been shown to exhibit antibacterial activity against both gram-positive and gram-negative bacteria.
Propiedades
IUPAC Name |
2-hydroxy-5-[(2,4,6-trimethylphenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-9-6-10(2)15(11(3)7-9)17-23(21,22)12-4-5-14(18)13(8-12)16(19)20/h4-8,17-18H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZPCVVQKXBEIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-[(2,4,6-trimethylphenyl)sulfamoyl]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5868431.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5868436.png)

![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-3-ethyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5868463.png)

![3-[(4-ethoxybenzylidene)amino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5868472.png)
![1-[2-(4-ethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5868475.png)


![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5868488.png)
